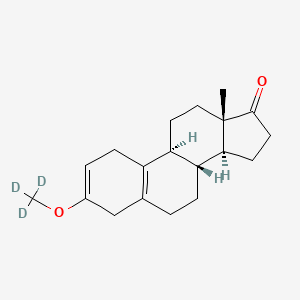

3-Deshydroxy-3-methoxy estrone-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C19H26O2 |

|---|---|

Molecular Weight |

289.4 g/mol |

IUPAC Name |

(8R,9S,13S,14S)-13-methyl-3-(trideuteriomethoxy)-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C19H26O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4,15-17H,3,5-11H2,1-2H3/t15-,16-,17+,19+/m1/s1/i2D3 |

InChI Key |

NSUVCVKCWGOYPV-YIJAEARJSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CCC2=C(C1)CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3CC=C(C4)OC |

Origin of Product |

United States |

Background and Context of Estrone Derivatives in Steroid Research

Steroids are a class of biologically active organic compounds characterized by a specific four-ring carbon skeleton. medchemexpress.com Within this broad category, estrogens are a group of steroid hormones that play a pivotal role in regulating numerous physiological processes, particularly in females. mdpi.com Estrone (B1671321) (E1) is one of the three major endogenous estrogens, alongside estradiol (B170435) (E2) and estriol (B74026) (E3). While estradiol is the most potent estrogen, estrone serves as a crucial precursor and metabolite within the complex network of steroidogenesis. youtube.com

The foundational structure of estrone has served as a versatile scaffold for chemical synthesis, leading to a vast array of derivatives. nih.govnih.gov Researchers modify the estrone molecule at various positions (such as C-3, C-9, C-11, C-16, and C-17) to investigate structure-activity relationships, develop new therapeutic agents, and create tools for biological research. nih.govnih.govmdpi.com These synthetic modifications can alter a compound's binding affinity for estrogen receptors (ERα and ERβ), modulate its interaction with key metabolic enzymes like 17β-hydroxysteroid dehydrogenase (17β-HSD), or introduce properties that make it suitable for specific analytical techniques. mdpi.comnih.govnih.gov The study of these derivatives is essential for advancing our understanding of estrogen-dependent diseases like breast cancer and endometriosis, as well as for developing novel selective estrogen receptor modulators (SERMs). mdpi.commdpi.com

Rationale for Deuterated Estrone Analogs in Advanced Bioanalytical Applications

The accurate quantification of hormones and their metabolites in biological samples like plasma and urine is fundamental to both clinical diagnostics and biomedical research. isotope.com However, concentrations of these analytes are often extremely low, and the complexity of the biological matrix can interfere with analysis. nih.gov Advanced analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have become the gold standard for this purpose due to their high sensitivity and specificity. isotope.comnih.gov

The precision of LC-MS/MS quantification is immensely improved by the use of stable isotope-labeled internal standards. rsc.org Deuterated analogs, where one or more hydrogen atoms in a molecule are replaced by deuterium (B1214612) (²H or D), are ideal for this role. The key principles behind their use are:

Chemical Equivalence: Deuterated standards are chemically and physically almost identical to their non-labeled counterparts. rsc.org This means they behave the same way during sample preparation steps like extraction, derivatization, and chromatographic separation.

Mass Differentiation: Despite their chemical similarity, the deuterated standard has a higher molecular weight. This allows the mass spectrometer to distinguish it from the endogenous analyte based on their different mass-to-charge ratios (m/z). medchemexpress.com

Accurate Quantification: By adding a known amount of the deuterated standard to a sample at the beginning of the workflow, any analyte loss during processing can be precisely corrected. The ratio of the signal from the endogenous analyte to the signal from the internal standard is used for quantification, a technique known as isotope dilution mass spectrometry. This corrects for matrix effects and variations in instrument response, leading to superior accuracy and precision.

The table below illustrates the benefit of using stable isotope-labeled internal standards in quantitative analysis.

| Analytical Parameter | Method Without Internal Standard | Method With Stable Isotope-Labeled Internal Standard |

| Principle | Analyte signal is compared to an external calibration curve. | Ratio of analyte signal to internal standard signal is used. |

| Accuracy | Susceptible to errors from sample loss during preparation and matrix effects. | High, as the internal standard corrects for sample loss and matrix effects. |

| Precision | Lower, due to variability in sample recovery and instrument response. | High, provides more consistent and reproducible results. |

| Robustness | Less robust; minor variations in protocol can lead to significant errors. | More robust and reliable for complex biological samples. |

Historical Development of Methoxylated Estrone Derivatives and Their Analytical Utility

In addition to hydroxylation, methylation is a key metabolic pathway for estrogens. Enzymes convert estrogens into methoxylated metabolites, such as 2-methoxyestrone (B195170) and 4-methoxyestrone. nih.gov These methoxyestrogens were once considered inactive end-products, but research has revealed they possess their own distinct biological activities and may play roles in health and disease. nih.gov Consequently, accurately measuring their levels is important for a comprehensive understanding of estrogen metabolism.

The analytical challenge is that these methoxy (B1213986) metabolites circulate at very low pico- to femtomolar concentrations, making them difficult to quantify. nih.govresearchgate.net This has driven the development of highly sensitive LC-MS/MS methods. Furthermore, synthetic methoxylated derivatives, such as estrone (B1671321) 3-methyl ether (also known as 3-methoxyestrone), have been created for research and as intermediates in the synthesis of other compounds, like the estrogen mestranol. wikipedia.org The existence of both endogenous and synthetic methoxylated estrogens necessitates robust analytical methods to distinguish and quantify them, a task for which stable isotope-labeled standards are indispensable.

Overview of Research Paradigms Utilizing 3 Deshydroxy 3 Methoxy Estrone D3

The compound 3-Deshydroxy-3-methoxy estrone-d3 is a highly specific analytical tool. Its name indicates it is a derivative of estrone (B1671321) that is methoxylated at the C-3 position (making it 3-methoxyestrone) and contains three deuterium (B1214612) atoms as an isotopic label. This compound is not intended for biological activity studies itself; rather, it is designed exclusively for use as an internal standard in quantitative bioanalysis.

The primary research application for this compound is as an internal standard for the precise measurement of its non-labeled analog, 3-methoxyestrone, using isotope dilution mass spectrometry. nih.govresearchgate.net In a typical research paradigm, a scientist studying estrogen metabolism would add a precise amount of this compound to a biological sample. The sample would then be processed, and both the endogenous 3-methoxyestrone and the deuterated standard would be analyzed by LC-MS/MS. The standard co-elutes with the analyte but is detected at a higher mass, providing the reference signal needed for accurate quantification.

The table below details the properties of the analyte and its corresponding stable isotope-labeled standard.

| Compound Name | Molecular Formula | Monoisotopic Mass (Da) | Role in Analysis |

| 3-Methoxyestrone | C₁₉H₂₄O₂ | 284.1776 | Analyte (Target Compound) |

| This compound | C₁₉H₂₁D₃O₂ | 287.1965 | Internal Standard |

Significance of Stable Isotope Labeled Steroids in Modern Biomedical Research

Strategies for Selective O-Methylation of Estrone (B1671321) Precursors

The foundational step in synthesizing the target compound is the methylation of the phenolic hydroxyl group at the C3 position of the estrone precursor. Estrone possesses two carbonyl groups (at C17) and a phenolic hydroxyl group (at C3). The C3 hydroxyl group is acidic due to its phenolic nature, which allows for its selective deprotonation and subsequent methylation over the other functional groups.

A widely used and effective method for this selective O-methylation is the Williamson ether synthesis. This reaction involves deprotonating the phenolic hydroxyl group with a suitable base to form a phenoxide ion, which then acts as a nucleophile to attack a methylating agent.

Common Reagents for O-Methylation:

Base: Potassium carbonate (K2CO3) is frequently used due to its mildness and ease of handling. Other bases like sodium hydride (NaH) can also be employed for complete deprotonation.

Methylating Agent: Dimethyl sulfate (B86663) ((CH3)2SO4) or methyl iodide (CH3I) are common choices.

Solvent: A polar aprotic solvent such as acetone (B3395972) or dimethylformamide (DMF) is typically used to dissolve the reactants and facilitate the reaction.

The reaction proceeds by stirring estrone with the chosen base and methylating agent at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography (TLC). mdpi.com This process yields estrone 3-methyl ether. wikipedia.org

| Reagent Type | Example | Role in Reaction |

|---|---|---|

| Steroid Precursor | Estrone | Starting material with a phenolic hydroxyl group. |

| Base | Potassium Carbonate (K2CO3) | Deprotonates the C3-hydroxyl group to form a nucleophilic phenoxide. |

| Methylating Agent | Methyl Iodide (CH3I) | Provides the methyl group that attaches to the oxygen atom. |

| Solvent | Acetone | Provides a medium for the reaction to occur. |

Isotopic Labeling Techniques for Deuteration at Specific Positions in Steroid Nucleus

Isotopic labeling with deuterium (B1214612) (²H) is a powerful technique used to create internal standards for quantitative analysis or to study metabolic pathways. wikipedia.org The position and extent of deuteration are critical and can be controlled through specific synthetic methods.

Deuterium can be introduced onto the aromatic A-ring of the estrone nucleus at positions C2 and C4, which are ortho and para to the hydroxyl group. This is typically achieved through acid- or base-catalyzed hydrogen-deuterium exchange reactions. scielo.org.mx By refluxing the steroid in a deuterated solvent like deuterium oxide (D₂O) or deuterated methanol (B129727) (CH₃OD) with an acid or base catalyst, the protons at the activated positions can be exchanged for deuterium atoms. However, achieving high levels of specific deuteration without side reactions can be challenging and may require multiple exchange cycles. scielo.org.mx Another approach involves electrophilic aromatic substitution using a source of electrophilic deuterium.

For the synthesis of 3-Deshydroxy-3-methoxy estrone-d3, the most direct and specific method involves the deuteration of the methoxy (B1213986) group. This is accomplished by using a deuterated methylating agent during the O-methylation step described previously. Instead of using standard methyl iodide or dimethyl sulfate, their deuterated counterparts are used.

Deuterated Methylating Agents:

Deuterated methyl iodide (CD₃I)

Deuterated dimethyl sulfate ((CD₃)₂SO₄)

Using these reagents in the Williamson ether synthesis with estrone results in the direct incorporation of a trideuteromethyl (-CD₃) group at the C3 oxygen, forming the desired product with high isotopic purity. nih.govacs.org This method is highly efficient and ensures that the label is located specifically on the methoxy group.

Achieving high isotopic enrichment is crucial for the utility of the labeled compound, especially when used as an internal standard in mass spectrometry. sigmaaldrich.com The synthetic route must be designed to maximize the incorporation of the isotope at the desired position.

For this compound, the route involving a deuterated methylating agent (e.g., CD₃I) is superior for specific enrichment of the methoxy group. The isotopic purity of the final product is directly dependent on the isotopic enrichment of the deuterated reagent used. Commercially available deuterated methylating agents often have isotopic purities exceeding 99%, which translates to a final product with very high isotopic enrichment. The level of enrichment is typically confirmed using mass spectrometry, which can distinguish between the labeled and unlabeled molecules based on their mass-to-charge ratio. wikipedia.org

Multi-step Synthetic Routes for this compound

The synthesis of this compound from estrone is a well-defined, multi-step process that can be summarized as follows. azom.comwalisongo.ac.id

Step 1: Deprotonation of Estrone Estrone is dissolved in a suitable polar aprotic solvent, such as acetone. A base, typically anhydrous potassium carbonate, is added to the solution. The mixture is stirred to allow the base to deprotonate the acidic phenolic hydroxyl group at the C3 position, forming the potassium salt of the estrone phenoxide.

Step 2: Nucleophilic Attack by Deuterated Methylating Agent Deuterated methyl iodide (CD₃I) is added to the reaction mixture. The estrone phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of the CD₃I in an SN2 reaction. This step forms the ether linkage and incorporates the trideuteromethyl group. The reaction is often carried out at a slightly elevated temperature to ensure it proceeds to completion.

Step 3: Work-up and Isolation After the reaction is complete, the solid potassium salts are filtered off. The solvent is then removed under reduced pressure. The crude product is typically redissolved in an organic solvent like ethyl acetate (B1210297) and washed with water and brine to remove any remaining inorganic impurities. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄) and concentrated to yield the crude this compound.

| Step | Procedure | Purpose |

|---|---|---|

| 1 | Dissolve estrone in acetone and add K2CO3. | Generate the nucleophilic phenoxide ion. |

| 2 | Add deuterated methyl iodide (CD3I) and stir, possibly with heat. | Introduce the deuterated methoxy group via nucleophilic substitution. |

| 3 | Filter solids, evaporate solvent, and perform aqueous work-up. | Isolate the crude product from salts and reagents. |

| 4 | Purify the crude product using column chromatography or crystallization. | Obtain the final product with high chemical and isotopic purity. |

Purification and Isolation Techniques for High-Purity Labeled Steroids

The final and critical stage of the synthesis is the purification of the labeled steroid to a high degree of chemical and isotopic purity. rsc.org This is essential for its intended use in sensitive analytical methods. rsc.orgacs.org

Crystallization: This is a common and effective method for purifying solid organic compounds. The crude product can be dissolved in a minimum amount of a hot solvent or solvent mixture (e.g., methanol or ethanol) and allowed to cool slowly. The pure compound will crystallize out of the solution, leaving impurities behind in the mother liquor. This process can be repeated to achieve higher purity. google.com

Chromatography:

Column Chromatography: This is a versatile technique for separating compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel). The crude product is loaded onto a column, and a solvent system (eluent) is passed through to separate the desired product from unreacted starting materials and any side products.

Thin-Layer Chromatography (TLC): TLC is primarily used to monitor the progress of the reaction and to determine the appropriate solvent system for column chromatography. mdpi.comnih.gov

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC can be used. This technique offers higher resolution and efficiency compared to standard column chromatography. rsc.org

The purity of the final product is typically assessed by a combination of techniques, including NMR spectroscopy (to confirm the structure and position of the label), melting point analysis, and mass spectrometry (to confirm the mass and isotopic enrichment).

Stereochemical Control and Regioselectivity in the Synthesis of Estrone Derivatives

The synthesis of estrone derivatives demands precise control over both stereochemistry and regioselectivity to ensure the formation of the correct isomer with modifications at the desired positions.

Stereochemical Control: The estrane (B1239764) skeleton possesses multiple stereocenters, with the junctions of the B, C, and D rings being particularly crucial for biological activity. The natural configuration is characterized by a trans fusion between the B and C rings and a trans fusion between the C and D rings. Achieving this specific trans, anti, trans arrangement is a primary challenge in total synthesis. pnas.org

Strategies to control stereochemistry include:

Cationic Cyclizations: The Torgov synthesis utilizes acid-catalyzed cyclization steps where stabilized carbocation intermediates guide the formation of the ring junctions. caltech.edu

Radical-Mediated Cascades: These methods can yield specific stereoisomers depending on the starting material's geometry and reaction conditions. For example, the cyclization of an E-iododienynone can produce a different stereochemical outcome compared to its corresponding Z-isomer. pnas.orgresearchgate.net X-ray crystallography is often used to confirm the stereochemistry of the resulting tetracyclic products. pnas.org

Intramolecular Reactions: Methods like intramolecular Michael reactions have been studied to understand and control the stereochemical course of ring formation in steroid synthesis. researchgate.net

The introduction of the deuterated methoxy group at C3 does not affect the existing stereocenters of the estrane nucleus.

Regioselectivity: This principle governs which part of a molecule reacts. In the context of estrone derivatives, controlling reactions on the aromatic A-ring is a common objective.

C3-Hydroxyl Methylation: The synthesis of this compound relies on the high regioselectivity of the O-methylation of the phenolic C3-hydroxyl group. This group is significantly more acidic and nucleophilic than the C17-ketone or any of the aliphatic C-H bonds, directing the methylation to occur exclusively at the C3 oxygen.

A-Ring Substitution: Other electrophilic substitution reactions on the A-ring can also be controlled. For example, derivatives of estrone and estradiol (B170435) can be regioselectively mercuriated at the less sterically hindered C2 position. rsc.org This demonstrates how steric and electronic factors direct the position of chemical modifications on the steroid's A-ring.

Assessment of Isotopic Purity and Chemical Purity in Synthetic Preparations

For isotopically labeled compounds like this compound, which are used as internal standards, rigorous assessment of both isotopic and chemical purity is essential for accurate quantification. sigmaaldrich.comrsc.org

Assessment of Isotopic Purity: Isotopic purity refers to the percentage of the compound that contains the desired number of isotopic labels. The primary methods for its determination are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.orgnih.gov

High-Resolution Mass Spectrometry (HRMS): ESI-HRMS is a powerful technique to determine isotopic enrichment. nih.gov It can resolve the molecular ions of the target compound (containing three deuterium atoms) from its isotopologues, including the unlabeled compound (D₀) and any species with one (D₁) or two (D₂) deuterium atoms. By integrating the ion signals for each isotopologue, the percentage of isotopic purity can be accurately calculated. rsc.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides structural confirmation and information on the label's position.

¹H NMR is used to verify the absence or significant reduction of the proton signal corresponding to the non-deuterated methoxy group (~3.7 ppm).

²H NMR (Deuterium NMR) can be used to directly observe the deuterium signal, confirming the presence and location of the label.

¹³C NMR can also show the characteristic triplet pattern for the carbon atom attached to the deuterium atoms due to C-D coupling.

Assessment of Chemical Purity: Chemical purity ensures the sample is free from starting materials, reagents, or byproducts from the synthesis. This is typically assessed using chromatographic techniques coupled with a detector.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly specific and sensitive method for purity analysis and quantification of steroids. nih.gov The compound is separated from impurities on an LC column, often a C18 or phenyl-hexyl column, before being detected by the mass spectrometer. nih.gov The use of multiple reaction monitoring (MRM) enhances specificity. For analytical purposes, estrogens are often derivatized to improve ionization efficiency and sensitivity. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another common method, though it often requires derivatization of the steroid to increase its volatility. eiu.edu Silylating agents like BSTFA are frequently used for this purpose. eiu.edu

The combination of these analytical techniques provides a comprehensive profile of the synthesized this compound, confirming its identity, structural integrity, and purity.

Role as an Internal Standard in Quantitative Bioanalysis of Estrogens and Metabolites

In the realm of quantitative bioanalysis, the use of a stable isotope-labeled internal standard is paramount for achieving accurate and reliable results. This compound fulfills this role by mimicking the behavior of the target analytes during sample preparation, chromatography, and ionization, thereby compensating for variations in these processes. nih.gov

The development of robust LC-MS/MS methods is essential for the sensitive and specific quantification of estrogens. nih.gov The use of deuterated internal standards, such as this compound, is integral to these methods. nih.gov These standards are added to samples at a known concentration at the beginning of the analytical process. sciex.com By comparing the signal intensity of the analyte to that of the internal standard, precise quantification can be achieved, even at the low concentrations typical of estrogens in biological fluids. nih.gov LC-MS/MS methods often employ techniques like electrospray ionization (ESI), which can be performed in either positive or negative mode depending on the analyte. nih.gov For estrogens, negative mode ESI often provides the best sensitivity. nih.gov The chromatographic separation is typically achieved using reversed-phase columns, such as C8 or C18, which effectively separate estrogens from other matrix components. nih.govworktribe.com

A typical LC-MS/MS workflow for estrogen analysis using a deuterated internal standard involves:

Sample Preparation: Spiking the biological sample (e.g., serum, urine) with the deuterated internal standard. nih.gov This is often followed by protein precipitation and/or liquid-liquid extraction to remove interfering substances. nih.gov

Chromatographic Separation: Injecting the extracted sample onto an HPLC system to separate the estrogens and the internal standard from other compounds. sciex.com

Mass Spectrometric Detection: Introducing the eluent from the HPLC into the mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM) for both the analyte and the internal standard. sciex.com

The table below illustrates typical parameters for an LC-MS/MS method for estrogen analysis.

| Parameter | Value |

| Column | C18 or Biphenyl, 2.1 x 100 mm, 2.6 µm |

| Mobile Phase A | Water with 0.1% formic acid or 0.2mM ammonium (B1175870) fluoride |

| Mobile Phase B | Methanol or Acetonitrile |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 10 - 20 µL |

| Ionization Mode | Negative Electrospray (ESI-) |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the quantification of steroids, including estrone. nih.gov A significant challenge in GC-MS analysis of steroids is their low volatility. mdpi.com To address this, a derivatization step is required to make the analytes more volatile and improve their chromatographic behavior. nih.govmdpi.com Common derivatization reagents for estrogens include silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). mdpi.com

In GC-MS methodologies, a deuterated internal standard like this compound is crucial for accurate quantification. It undergoes the same derivatization and chromatographic processes as the endogenous estrone, correcting for any variability in these steps. nih.gov The use of tandem mass spectrometry (GC-MS/MS) further enhances selectivity and sensitivity by monitoring specific ion transitions. mst.dk

For any quantitative bioanalytical method to be considered reliable, it must undergo rigorous validation. mst.dk When using this compound as an internal standard, the validation process assesses several key parameters to ensure the method is accurate, precise, and specific for its intended purpose. nih.govresearchgate.net

Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. nih.gov

Accuracy: The closeness of the measured concentration to the true concentration. This is often assessed by analyzing quality control (QC) samples at different concentrations. mdpi.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the coefficient of variation (CV) and includes both intra-day and inter-day precision. mdpi.comnih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively. nih.gov

Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample over a defined range. mdpi.com

Recovery: The efficiency of the extraction process, determined by comparing the analyte response in an extracted sample to the response in a non-extracted standard.

Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte, which can lead to ion suppression or enhancement. nih.gov

Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions. nih.gov

The following table summarizes typical acceptance criteria for these validation parameters.

| Validation Parameter | Acceptance Criteria |

| Accuracy | Within ±15% of the nominal concentration (±20% at the LLOQ) |

| Precision (CV) | ≤15% (≤20% at the LLOQ) |

| LOD | Signal-to-noise ratio ≥ 3 |

| LOQ | Signal-to-noise ratio ≥ 10; accuracy and precision within ±20% |

| Linearity (r²) | ≥ 0.99 |

Ensuring consistency and comparability of results between different laboratories is a significant challenge in steroid analysis. nih.gov Inter-laboratory comparison studies, also known as proficiency testing, are essential for assessing the performance of different analytical methods and promoting standardization. nist.gov In these studies, multiple laboratories analyze the same set of samples, and the results are compared. The use of a common, well-characterized internal standard like this compound can significantly reduce inter-laboratory variability by providing a common reference point for quantification. nih.gov However, studies have shown that even with the use of mass spectrometry and internal standards, significant variability can exist between laboratories, highlighting the need for standardized protocols and reference materials. nih.govnist.gov Factors contributing to this variability can include differences in sample preparation, instrumentation, and calibration procedures. researchgate.net

Investigation of Matrix Effects and Ion Suppression/Enhancement in Steroid Quantification using Deuterated Analogs

Matrix effects are a major concern in quantitative LC-MS/MS analysis, as they can significantly impact the accuracy and precision of the results. nih.gov These effects arise from co-eluting compounds from the biological matrix that can either suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source. nih.gov Deuterated internal standards, such as this compound, are invaluable tools for investigating and mitigating matrix effects. Because the deuterated standard has nearly identical physicochemical properties to the analyte, it will co-elute from the liquid chromatography column and experience similar matrix effects. nih.gov By calculating the ratio of the analyte signal to the internal standard signal, the impact of ion suppression or enhancement can be effectively normalized, leading to more accurate quantification. nih.gov

Application in High-Throughput Screening for Endogenous Steroid Profiling and Quantification

High-throughput screening (HTS) assays are essential for analyzing large numbers of samples in clinical and research settings, such as in large-scale epidemiological studies or for therapeutic drug monitoring. researchgate.netnih.gov The development of HTS methods for endogenous steroid profiling requires rapid and robust analytical techniques. LC-MS/MS is well-suited for HTS due to its speed, sensitivity, and ability to multiplex, meaning it can measure multiple analytes simultaneously. nih.gov The use of deuterated internal standards like this compound is critical in HTS to ensure the accuracy and reliability of the quantitative data across a large number of samples, compensating for any run-to-run variations in instrument performance or sample preparation. sciex.comresearchgate.net

Elucidation of Enzymatic Biotransformation Pathways of Estrone Derivatives

The biotransformation of estrogens is a complex process involving multiple enzymatic pathways. pharmgkb.orgpsu.edunih.gov Understanding these pathways is crucial for assessing the biological activity and clearance of both endogenous and synthetic estrogenic compounds. This compound serves as an invaluable tool in these investigations, primarily due to its nature as a stable isotope-labeled internal standard. Its structure, featuring a methoxy group at the C3 position, prevents metabolic reactions at this site, thereby directing analytical focus towards other transformations. The deuterium (d3) label allows for its precise differentiation and quantification against non-labeled metabolites via mass spectrometry. nih.govjuniperpublishers.com

In Vitro Enzyme Kinetic Studies with Liver Microsomes and Recombinant Enzymes (e.g., CYPs, UGTs, SULTs)

In a typical experiment, estrone or a derivative is incubated with liver microsomes or a specific recombinant enzyme. By adding a known quantity of this compound as an internal standard during sample workup, the formation of various metabolites can be accurately quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This allows for the determination of key enzyme kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), providing deep insights into the efficiency and capacity of different metabolic pathways.

Role in Investigating Cytochrome P450 (CYP) Activities in Estrone Metabolism

The Cytochrome P450 superfamily of enzymes is central to the Phase I metabolism of estrogens, primarily through hydroxylation reactions. psu.edunih.gov Key CYP isoforms involved in estrone metabolism include CYP1A2, CYP3A4, and CYP1B1, which catalyze the formation of hydroxylated metabolites such as 2-hydroxyestrone (B23517) and 4-hydroxyestrone. nih.govnih.govacs.org These metabolites have distinct biological activities, and their balance is critical in hormonal homeostasis.

The use of this compound is vital for accurately quantifying the products of these CYP-mediated reactions. For instance, when studying the conversion of estrone to 2-hydroxyestrone by recombinant CYP1A2, the deuterated standard allows for precise measurement of the metabolite's formation rate. acs.org This is crucial for comparing the catalytic efficiencies of different CYP isoforms or assessing the impact of genetic polymorphisms on estrogen metabolism. nih.gov

Role in Investigating Uridine Diphosphate-Glucuronosyltransferase (UGT) and Sulfotransferase (SULT) Activities

Phase II conjugation reactions, catalyzed by UGTs and SULTs, are essential for increasing the water solubility of estrogens and their metabolites, facilitating their excretion. nih.govoup.com UGTs attach a glucuronic acid moiety, while SULTs add a sulfonate group. researchgate.netnih.gov Several UGT isoforms (e.g., UGT1A1, UGT1A8, UGT2B7) and SULT isoforms (e.g., SULT1E1) are known to conjugate estrogens. oup.comnih.govnih.gov

| Enzyme Family | Specific Isoform | Primary Metabolic Reaction | Reference |

|---|---|---|---|

| Cytochrome P450 (CYP) | CYP1A2, CYP3A4 | 2-hydroxylation (major pathway) | nih.govnih.govacs.org |

| CYP1B1 | 4-hydroxylation | nih.gov | |

| CYP3A4 | 16α-hydroxylation | acs.org | |

| UDP-Glucuronosyltransferase (UGT) | UGT1A1, UGT1A8 | Estrone-3-glucuronidation | oup.comoup.com |

| UGT2B7 | Estrone-17-glucuronidation | researchgate.net | |

| Sulfotransferase (SULT) | SULT1E1 | Estrone-3-sulfation | oup.comnih.gov |

Application in Cell Culture Models for Steroid Metabolism and Transport Research

Cell culture models, such as human liver cells (e.g., HepG2) or breast cancer cells (e.g., MCF-7), provide a controlled environment to study steroid metabolism and transport at the cellular level. nih.govfrontiersin.org In these experiments, cells are incubated with an estrogen, and the subsequent metabolic changes and movement of the steroid across cell membranes are monitored over time.

The role of this compound in this context is that of an indispensable internal standard for mass spectrometry-based analysis. After incubating cells with a non-labeled steroid, the cells and the surrounding media are collected. The deuterated standard is added during the extraction process to account for any loss of analyte during sample preparation. This enables the accurate quantification of the parent steroid and its metabolites both inside the cells and in the extracellular medium. Such data are critical for building models of steroid uptake, efflux, and intracellular metabolic flux. nih.gov

Tracer Studies in Ex Vivo Organ Perfusion Systems for Steroid Dynamics

Ex vivo organ perfusion is an advanced technique where an isolated organ (e.g., liver, kidney) is maintained in a viable state outside the body by circulating a warm, oxygenated, nutrient-rich solution through its vasculature. nih.govtno.nlhopkinsmedicine.org This system allows researchers to study organ-level physiology and drug metabolism in a highly controlled yet physiologically relevant setting. tno.nl

Isotope Dilution Mass Spectrometry for Quantifying Endogenous Steroids in Biological Matrices (Non-Clinical Context)

Isotope dilution mass spectrometry (ID-MS) is the gold standard for the accurate quantification of small molecules in complex biological samples like plasma, serum, or tissue homogenates. nih.govusgs.gov The method's accuracy relies on the use of a stable isotope-labeled internal standard that is chemically identical to the analyte but has a different mass. nih.govyoutube.com

This compound is perfectly suited for this application, specifically for quantifying its non-labeled counterpart, 3-methoxyestrone. A known amount of the d3-labeled standard is added to the biological sample at the beginning of the analytical procedure. The standard and the endogenous analyte behave almost identically during extraction, purification, and chromatography, but they are distinguished by the mass spectrometer due to their mass difference (3 atomic mass units). By measuring the ratio of the signal from the endogenous analyte to the signal from the known amount of the added standard, the concentration of the endogenous steroid can be calculated with exceptional precision and accuracy, correcting for any sample loss or matrix effects. nih.govnih.gov

| Compound | Description | Typical Mass-to-Charge Ratio (m/z) | Role in ID-MS |

|---|---|---|---|

| 3-Methoxyestrone | Endogenous Analyte | ~285.4 | Target for quantification |

| This compound | Stable Isotope-Labeled Standard | ~288.4 | Added in a known amount for precise quantification |

Investigation of Steroid Transport Mechanisms Across Biological Barriers Using Labeled Analogs

The passage of steroids across cellular membranes and biological barriers, such as the blood-brain barrier or the intestinal epithelium, is a critical determinant of their bioavailability and site-specific activity. This transport is not merely a passive diffusion process but is often mediated by a suite of influx and efflux transporters. Understanding the dynamics of this transport is fundamental to endocrinology and pharmacology.

Deuterium-labeled steroid analogs are exceptionally suited for dissecting these transport mechanisms. By employing this compound, researchers can meticulously trace the movement of this specific estrone derivative across cellular monolayers or in whole-organism models. The deuterium (d3) label allows for its unambiguous detection and quantification by mass spectrometry, even in the presence of high concentrations of endogenous estrone. This enables precise measurement of transport kinetics, including rates of influx and efflux, and the identification of specific transporters involved.

For instance, studies on the transport of steroid sulfates have identified key roles for organic anion-transporting polypeptides (OATPs) and ATP-binding cassette (ABC) transporters like multidrug resistance-associated protein 1 (MRP1). researchgate.net While direct studies with this compound are not prominently published, its structural similarity to other estrone derivatives suggests its utility in such investigations. Researchers could use this labeled compound in cellular transport assays to determine if it is a substrate for known steroid transporters and to screen for potential inhibitors of this transport. The methoxy group, replacing the canonical 3-hydroxyl group, may alter its affinity for these transporters compared to native estrone, providing valuable structure-activity relationship data.

A representative experimental design might involve incubating a polarized cell line (e.g., Caco-2 for intestinal transport or hCMEC/D3 for the blood-brain barrier) with this compound in either the apical or basolateral chamber. The amount of the labeled steroid appearing in the opposing chamber over time would be quantified by LC-MS/MS. This would yield data on the permeability and directionality of transport, as illustrated in the hypothetical data table below.

Table 1: Hypothetical Transport Data for this compound Across a Caco-2 Cell Monolayer

| Transport Direction | Apparent Permeability (Papp) (cm/s) | Efflux Ratio |

| Apical to Basolateral (A-B) | 1.5 x 10⁻⁶ | 2.5 |

| Basolateral to Apical (B-A) | 3.75 x 10⁻⁶ |

This table illustrates how data from a transport study using a labeled analog could indicate active efflux, as the permeability from the basolateral to the apical side is significantly higher than in the reverse direction.

Characterization of Enzyme Inhibition and Induction Effects on Estrone Metabolism Using Labeled Substrates

The metabolic fate of estrone is governed by a complex network of enzymes, primarily from the cytochrome P450 (CYP) and hydroxysteroid dehydrogenase (HSD) families. The activity of these enzymes can be modulated by various endogenous and exogenous compounds, leading to altered steroid hormone levels and physiological consequences. Investigating the inhibition and induction of these enzymes is crucial for understanding drug-drug interactions and the pathophysiology of hormone-dependent diseases.

This compound serves as an ideal tool for these investigations. As a labeled substrate, it allows for the direct measurement of specific enzyme activities without interference from endogenous steroids. When incubated with liver microsomes, specific recombinant enzymes, or cell-based models, the rate of its metabolism can be precisely quantified by tracking the appearance of its deuterated metabolites using LC-MS/MS. nih.govmdpi.comnih.gov

The modification at the 3-position (methoxy instead of hydroxyl) makes it a unique probe. While native estrone is a substrate for enzymes that act on the 3-hydroxyl group (like sulfotransferases and UDP-glucuronosyltransferases), this compound would be resistant to these particular modifications. Instead, it would be a specific substrate for other metabolic pathways, such as hydroxylation at various positions on the steroid ring (e.g., 2, 4, 16) by CYP enzymes or modification at the 17-keto position by 17β-HSD. nih.govmetagenicsinstitute.com

In a typical enzyme inhibition assay, the metabolism of this compound would be measured in the presence and absence of a potential inhibitor. The concentration of the inhibitor that reduces the metabolic rate by 50% (the IC₅₀ value) can then be determined. This approach has been used to evaluate the inhibitory potential of various compounds on key estrogen-metabolizing enzymes. nih.gov

Conversely, to study enzyme induction, cells (e.g., primary hepatocytes) would be pre-treated with a suspected inducing agent. Subsequently, the cells would be incubated with this compound, and the rate of its metabolism would be compared to that in untreated cells. An increased rate of metabolism would indicate enzyme induction. The stable isotope label is critical for the accuracy of these assays, effectively distinguishing the probe's metabolism from the background of endogenous steroid metabolism. sigmaaldrich.com

Table 2: Representative Enzyme Inhibition Data Using a Labeled Estrone Analog

| Test Compound | Target Enzyme | Substrate | IC₅₀ (µM) |

| Compound X | 17β-HSD1 | This compound | 0.5 |

| Compound Y | Aromatase | This compound | > 50 |

| Compound Z | CYP1B1 | This compound | 2.1 |

This table provides a hypothetical example of how a labeled estrone analog could be used to screen compounds for their inhibitory activity against specific steroid-metabolizing enzymes.

Pre Clinical Pharmacokinetic and Biotransformation Research Using 3 Deshydroxy 3 Methoxy Estrone D3

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Animal Models

ADME studies are fundamental in preclinical research to understand how a substance moves through and is processed by a living organism. For a labeled estrogen derivative, these studies would track its path from administration to excretion, providing critical data on its potential efficacy and metabolic fate.

Tissue Distribution and Accumulation Profiles of Labeled Estrogens

Upon administration in animal models, estrogenic compounds distribute to various tissues, with accumulation patterns largely dictated by the expression of estrogen receptors (ERs), primarily ERα and ERβ. oup.com Tissues known to be responsive to estrogens, and therefore likely sites of accumulation, include those of the reproductive tracts (uterus, ovaries, seminal vesicles), mammary glands, bone, the cardiovascular system, and specific regions of the brain. oup.comnih.gov

In preclinical studies using rodents, the distribution of labeled estrogens is quantified by measuring radioactivity or by mass spectrometry in various tissues collected at different time points after administration. Studies in mice have demonstrated high levels of ERβ mRNA in the ovary, prostate, and epididymis, as well as in the hypothalamus and lungs, indicating these as key target tissues. oup.com Similarly, studies in male rats have shown high concentrations of androgen receptors, which can be modulated by estrogen treatment, in brain regions like the hypothalamus and amygdala, suggesting complex hormonal interactions and distribution patterns in the central nervous system. nih.gov

Table 1: Representative Tissue Distribution of Labeled Estrogen Derivatives in Rodent Models This table presents hypothetical but representative data based on typical findings in preclinical studies of labeled estrogens.

| Tissue | Concentration (ng-eq/g tissue) at 2h | Concentration (ng-eq/g tissue) at 24h | Primary Estrogen Receptor Type |

|---|---|---|---|

| Uterus/Ovaries | 150.5 ± 25.2 | 35.8 ± 9.4 | ERα, ERβ |

| Mammary Gland | 98.2 ± 15.7 | 20.1 ± 5.6 | ERα |

| Liver | 120.9 ± 20.3 | 15.5 ± 4.1 | ERα |

| Adipose Tissue | 75.4 ± 12.8 | 45.2 ± 11.9 | ERα |

| Brain (Hypothalamus) | 25.1 ± 6.5 | 5.3 ± 2.1 | ERα, ERβ |

| Bone | 40.3 ± 9.9 | 18.9 ± 6.2 | ERα, ERβ |

Excretion Pathways and Metabolite Profiling in Animal Biofluids (e.g., urine, feces, bile)

The metabolism of estrogens is extensive and complex, primarily occurring in the liver. The use of deuterated standards like 3-Deshydroxy-3-methoxy estrone-d3 is invaluable for distinguishing administered compounds from their metabolites. nih.gov In vivo and in vitro studies using rat and human liver microsomes have shown that estrone (B1671321) undergoes significant oxidative metabolism, catalyzed by cytochrome P450 enzymes. nih.gov

Key metabolic pathways include hydroxylation at various positions (e.g., 2-OH, 4-OH, 16α-OH) and subsequent methylation or conjugation. nih.gov For instance, studies with deuterated estrone incubated with rat liver microsomes have identified numerous hydroxylated metabolites. nih.gov These metabolites and their conjugates are then eliminated from the body through various excretion pathways. The major routes of excretion for estrogen metabolites are urine and feces, with biliary excretion contributing to enterohepatic recirculation, a process where metabolites excreted in the bile are reabsorbed in the intestine. wikipedia.orgresearchgate.net This recirculation can lead to secondary peaks in plasma concentration-time profiles and a longer apparent half-life. researchgate.net Analysis of biofluids like urine, feces, and bile provides a comprehensive picture of the metabolic fate and clearance of the compound.

Table 2: Common Metabolites of Estrone Identified in Preclinical Animal Biofluids Based on findings from in vitro and in vivo studies of estrone metabolism. nih.gov

| Metabolite | Metabolic Reaction | Biofluid Detected In |

|---|---|---|

| 2-Hydroxyestrone (B23517) | Aromatic Hydroxylation | Urine, Bile |

| 4-Hydroxyestrone | Aromatic Hydroxylation | Urine, Bile |

| 16α-Hydroxyestrone | Aliphatic Hydroxylation | Urine, Feces |

| Estradiol (B170435) | 17-Keto Reduction | Urine |

| Estrone-3-sulfate | Sulfation | Urine, Bile |

| Estrone-3-glucuronide | Glucuronidation | Urine, Bile |

| 2-Methoxyestrone (B195170) | Hydroxylation & Methylation | Urine |

Blood-Brain Barrier Penetration Studies of Estrogen Metabolites

The ability of estrogens and their metabolites to cross the blood-brain barrier (BBB) is critical for their neurological effects. The BBB is a highly selective barrier that protects the central nervous system. mdpi.com Studies have shown that estrogen can modulate the permeability and integrity of the BBB. nih.govwestminster.ac.ukwestminster.ac.uk

Research in rats has demonstrated that estrogen metabolites like estrone-3-sulfate (E1S) are actively transported out of the brain across the BBB. nih.gov Using the Brain Efflux Index (BEI) method, the apparent efflux rate constant for E1S was determined, and the process was found to be saturable and could be inhibited by other organic anions, suggesting a carrier-mediated transport system. nih.gov In contrast, the parent compound estrone appears to have a much higher efflux clearance from the brain. nih.gov Metabolic profiling of brain tissue versus plasma in ovariectomized mice receiving estradiol supplementation has revealed differences in the metabolite concentrations, indicating selective transport and metabolism within the brain. nih.gov Such studies are crucial for understanding which specific estrogenic compounds exert central effects.

Pharmacokinetic Modeling and Simulation of Estrone Derivatives in Pre-clinical Species

Pharmacokinetic (PK) modeling uses mathematical models to describe and predict the concentration of a drug over time in the body. This is essential for understanding the disposition of estrone derivatives.

Single-Dose and Multiple-Dose Pharmacokinetic Profiles

Single-dose PK studies are typically performed first to determine basic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2). nih.gov Multiple-dose studies are then conducted to assess how the drug accumulates in the body and to determine steady-state concentrations (Css). nih.gov

For example, studies in ovariectomized rats with sustained-release implants of 17β-estradiol have characterized the time course of serum hormone levels, which typically show an initial peak followed by a decline to a steady state. nih.gov These studies also allow for the calculation of clearance values. nih.gov In studies with transdermal patches in postmenopausal women, which serve as a model for continuous administration, key parameters like Cmax and average concentration at steady state (Cav) have been determined for both estradiol and its metabolite estrone. nih.govnih.gov

Table 3: Representative Pharmacokinetic Parameters for an Estrone Derivative Following a Single Dose in Rats This table presents hypothetical but representative data based on typical findings in preclinical PK studies.

| Parameter | Value (Mean ± SD) | Description |

|---|---|---|

| Cmax (ng/mL) | 85.3 ± 10.1 | Maximum observed plasma concentration |

| Tmax (h) | 1.5 ± 0.5 | Time to reach Cmax |

| AUC0-t (ng·h/mL) | 450.7 ± 55.2 | Area under the curve from time 0 to the last measurement |

| AUC0-∞ (ng·h/mL) | 480.1 ± 60.8 | Area under the curve extrapolated to infinity |

| t1/2 (h) | 4.2 ± 1.1 | Elimination half-life |

| CL/F (L/h/kg) | 2.5 ± 0.7 | Apparent total clearance of the drug from plasma |

| Vd/F (L/kg) | 15.3 ± 3.9 | Apparent volume of distribution |

Compartmental and Non-Compartmental Analysis of Labeled Steroid Disposition

Two primary approaches are used for analyzing pharmacokinetic data: non-compartmental analysis (NCA) and compartmental analysis. allucent.comresearchgate.nethumapub.com

Non-Compartmental Analysis (NCA) is a model-independent method that calculates key PK parameters directly from the observed plasma concentration-time data, typically using the trapezoidal rule to estimate AUC. allucent.comallucent.com NCA is often faster, more cost-efficient, and requires fewer assumptions about how the drug is distributed in the body. allucent.comresearchgate.net It is widely used for initial PK characterization and in bioequivalence studies. humapub.com

Compartmental Analysis uses mathematical models that divide the body into a series of one or more interconnected compartments (e.g., central, peripheral). allucent.comgdddrjournal.com Drug disposition is described by rate constants for transfer between compartments and for elimination from the central compartment. This model-based approach is more complex but allows for a more detailed description and simulation of the drug's behavior, such as predicting concentration profiles for different dosing regimens. allucent.com

Table 4: Comparison of Non-Compartmental and Compartmental Pharmacokinetic Analysis

| Feature | Non-Compartmental Analysis (NCA) | Compartmental Analysis |

|---|---|---|

| Underlying Principle | Based on statistical moment theory; model-independent. researchgate.net | Based on fitting data to a specific multi-compartment model (e.g., one-, two-compartment). allucent.com |

| Assumptions | Fewer assumptions; assumes linear kinetics. humapub.com | Assumes the body can be represented by a finite number of homogenous compartments. allucent.com |

| Complexity & Cost | Less complex, faster, and more cost-efficient. allucent.com | More complex, requires specialized software and expertise. allucent.com |

| Primary Use | Initial PK characterization, bioequivalence studies, estimation of exposure (AUC, Cmax). humapub.com | Detailed description of ADME, simulation of different dosing scenarios, population PK. allucent.com |

| Key Parameters | AUC, Cmax, Tmax, t1/2, CL/F, Vd/F. allucent.com | Micro-rate constants (k12, k21, k10), volumes of distribution for each compartment, clearance. |

| Predictive Power | Limited predictive capabilities for different dosing regimens. | Strong predictive power for simulating concentrations under various conditions. allucent.com |

Bioavailability and Clearance Studies of Structurally Related Compounds in Animal Models

Pharmacokinetic studies in animal models are fundamental to drug development. These studies determine the absorption, distribution, metabolism, and excretion (ADME) of a compound. The use of deuterated internal standards is the gold standard for LC-MS/MS-based quantification in these studies, providing the necessary accuracy and precision. nih.gov

For instance, in studies determining the oral bioavailability of structurally related compounds, a deuterated analog would be used as the internal standard to measure plasma concentrations over time. This allows for the calculation of key pharmacokinetic parameters such as the area under the plasma concentration-time curve (AUC), maximum concentration (Cmax), and clearance (CL). In a study on endoxifen, a metabolite of tamoxifen, pharmacokinetic parameters were determined in rats and dogs, demonstrating good oral bioavailability in both species. nih.gov Similar methodologies are applied to study the pharmacokinetics of estrogens and their metabolites. The oral bioavailability of estradiol, for example, is known to be low and highly variable due to extensive first-pass metabolism. wikipedia.org

Table 2: Example Pharmacokinetic Parameters for an Estrogen-Related Compound in Animal Models

| Species | Dose | Bioavailability (%) | Clearance (L/h/kg) | Terminal Half-life (h) |

| Rat | 2 mg/kg i.v. | >67 (oral) | 2.4 | 6.3 |

| Dog | 0.5 mg/kg i.v. | >50 (oral) | 0.4 | 9.2 |

Data adapted from a study on endoxifen, a structurally related estrogen receptor modulator. nih.gov

Examination of Protein Binding and its Impact on Estrone Distribution in Animal Plasma

The extent to which a drug binds to plasma proteins, such as albumin and sex hormone-binding globulin (SHBG), is a critical determinant of its pharmacokinetic and pharmacodynamic properties. wikipedia.org Only the unbound (free) fraction of a drug is generally considered to be pharmacologically active and available to distribute into tissues and interact with receptors.

In preclinical studies, techniques like equilibrium dialysis or ultrafiltration are used to determine the percentage of a compound bound to plasma proteins in different animal species. The accurate quantification of the compound in the plasma and filtrate fractions is achieved using sensitive bioanalytical methods like LC-MS/MS, which rely on stable isotope-labeled internal standards. For example, the plasma protein binding of letrozole, a compound that inhibits estrogen synthesis, is approximately 60%, primarily to albumin. medex.com.bd Estradiol is highly protein-bound (~98%), with about 60% bound to albumin and 38% to SHBG. wikipedia.org Understanding interspecies differences in plasma protein binding is essential, as variations in binding can lead to different free drug concentrations and, consequently, different pharmacological effects in various animal models. nih.gov

Advanced Methodological Considerations in Research with 3 Deshydroxy 3 Methoxy Estrone D3

Minimization and Correction of Isotope Effects in Quantitative Applications

While stable isotope-labeled internal standards are considered the gold standard, the introduction of heavier isotopes like deuterium (B1214612) can subtly alter the physicochemical properties of the molecule, leading to isotope effects. scispace.comresearchgate.net In the case of 3-Deshydroxy-3-methoxy estrone-d3, the three deuterium atoms replace three protium (B1232500) atoms. This mass increase can influence its behavior during both chromatographic separation and mass spectrometric analysis.

Chromatographic Isotope Effects: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase liquid chromatography. scispace.com This phenomenon, known as the "isotope effect," is due to minor differences in molecular interactions with the stationary phase. While often negligible, this can be problematic if the chromatographic peak shapes are not perfectly symmetrical or if the integration parameters are not carefully optimized. Co-elution of the analyte and the deuterated internal standard is ideal for compensating for matrix effects and ionization variability. aptochem.com

Mass Spectrometric Isotope Effects: The presence of naturally occurring heavy isotopes in an analyte molecule (e.g., ¹³C, ¹⁸O) gives rise to a characteristic isotopic pattern in the mass spectrum. idc-online.com The internal standard, this compound, will have its own distinct isotopic pattern, shifted by the mass of the deuterium labels. A critical consideration is ensuring that the mass increase from deuteration is sufficient to move the signal outside the natural mass distribution of the analyte, preventing spectral overlap or interference. aptochem.com Furthermore, analytical software must be capable of performing isotope correction calculations to account for the natural abundance of isotopes when determining the true concentration of the analyte. en-trust.atresearchgate.net

| Type of Isotope Effect | Description | Potential Impact on Quantitative Analysis | Mitigation Strategy |

| Chromatographic | The deuterated standard may have a slightly different retention time than the unlabeled analyte. scispace.com | Inaccurate peak integration if not co-eluting; can affect correction for matrix effects that vary across the peak. | Method optimization to ensure peak co-elution or near-co-elution; use of robust peak integration algorithms. |

| Spectrometric | Overlap of isotopic clusters between the analyte and the standard if the mass shift is insufficient. | Inaccurate quantification due to signal interference from the analyte's natural isotopes into the standard's signal, or vice-versa. aptochem.com | Synthesis of standards with a sufficient mass increase (e.g., d3 or higher); use of high-resolution MS to resolve signals. aptochem.com |

| Cross-Contribution | Presence of unlabeled analyte as an impurity in the deuterated standard reference material. tandfonline.com | Overestimation of the analyte concentration, particularly at the lower limit of quantification (LLOQ). | High-purity synthesis and rigorous quality control of the standard; characterization of impurity levels and correction during data analysis. tandfonline.com |

Challenges in the Synthesis, Purity Assessment, and Stability of Highly Isotope-Enriched Compounds

The synthesis of a highly specific, isotope-enriched compound like this compound presents significant challenges. The goal is to achieve both high isotopic purity (the percentage of molecules that are correctly labeled) and high chemical purity (the absence of other chemical species).

Synthesis: The regioselective introduction of deuterium atoms into a complex steroid backbone requires specialized synthetic routes. nih.gov Economical and straightforward labeling techniques are sought to make these crucial standards more accessible for research. nih.gov The process must be carefully controlled to prevent isotopic scrambling and to ensure the label is placed in a stable position that will not undergo back-exchange with hydrogen during sample processing or storage. researchgate.net

Purity Assessment: Rigorous assessment of both chemical and isotopic purity is critical. The presence of residual unlabeled analyte in the deuterated internal standard is a significant source of analytical error, as it contributes to the analyte's signal and leads to inaccurate results. tandfonline.com

Mass Spectrometry (MS): High-resolution mass spectrometry is invaluable for confirming the mass of the labeled compound and assessing the level of any unlabeled material.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for confirming the exact location of the deuterium labels within the molecular structure and for identifying impurities, although it generally requires larger sample quantities than MS. brightspec.com

Stability: Deuterated internal standards must be stable under various conditions. scispace.com Stability testing should evaluate the compound's integrity in the stock solution, during storage, in the biological matrix after extraction, and through freeze-thaw cycles. Degradation of the standard at a different rate than the analyte would invalidate its use for quantitative correction. scispace.com

Strategies for Data Processing, Deconvolution, and Interpretation in Complex Bioanalytical Assays

The analysis of this compound and its corresponding analyte in biological matrices like plasma or serum generates complex, multi-dimensional data. futurelearn.com Converting this raw data into accurate biological knowledge requires sophisticated data processing strategies. futurelearn.com

The process begins with "peak picking" or "deconvolution," which identifies and integrates the chromatographic peaks corresponding to the analyte and the internal standard. futurelearn.com This is challenging in complex biological samples where co-elution of endogenous matrix components is common. acdlabs.com Advanced deconvolution algorithms are employed to mathematically separate the mass spectra of co-eluting compounds, allowing for a cleaner signal for both the target analyte and the internal standard. researchgate.netselectscience.netacs.org

Once the peaks are integrated, the software calculates the ratio of the analyte's peak area to the internal standard's peak area. This ratio is then used to determine the analyte concentration by referencing a calibration curve. The entire workflow, from data acquisition to final concentration calculation, must be validated to ensure robustness and reproducibility. youtube.com

Integration of Omics Technologies (e.g., Metabolomics, Fluxomics, Lipidomics) with Labeled Tracers

While this compound is primarily designed as an internal standard for quantification, the principles of stable isotope labeling are fundamental to several "omics" technologies. mdpi.com In these applications, labeled compounds are used as tracers to follow the dynamic movement of molecules through metabolic pathways. nih.gov

Metabolomics: Stable isotope labeling can be used to generate reference standards for confident metabolite identification and absolute quantification, which are major bottlenecks in discovery-based experiments. mdpi.com

Fluxomics: This field uses stable isotope tracers to measure the rates (fluxes) of metabolic pathways. creative-proteomics.com By administering a labeled precursor (e.g., ¹³C-glucose) and tracking the incorporation of the label into downstream metabolites, researchers can understand how metabolic networks are regulated in health and disease. nih.govcreative-proteomics.com

Lipidomics: Similar to fluxomics, lipidomics can use labeled precursors to measure the turnover—synthesis and degradation—of individual lipid species, providing a dynamic view that is not possible with static concentration measurements alone. nih.govnih.gov

The use of a labeled tracer allows for the differentiation of the administered compound and its metabolites from the endogenous pool, enabling precise tracking of its metabolic fate. nih.govnih.gov

Ethical and Regulatory Considerations for Animal Studies Involving Labeled Compounds

All research involving animals must adhere to strict ethical and regulatory guidelines. The use of labeled compounds, including stable isotopes like this compound, requires specific approvals and oversight.

In the United States, any study involving vertebrate animals must be approved by an Institutional Animal Care and Use Committee (IACUC). wvu.edu The IACUC protocol must detail the scientific justification for using animals, the procedures involved, and the steps taken to minimize pain and distress. The core principles guiding this oversight are the "Three Rs":

Replacement: Using non-animal methods whenever possible.

Reduction: Using the minimum number of animals necessary to obtain scientifically valid results.

Refinement: Modifying procedures to minimize animal suffering and enhance animal welfare.

While stable isotope-labeled compounds are not radioactive and pose no radiological risk, their use must still be documented in the protocol. nih.gov Researchers must provide details on the compound's administration route and demonstrate that it does not cause adverse effects. The use of stable isotopes is often seen as a refinement over radioactive tracers because it eliminates radiation exposure for both the animals and the researchers. nih.govresearchgate.net

Application of Advanced Mass Spectrometry Techniques (e.g., High-Resolution MS, Ion Mobility MS)

The analysis of steroids and their labeled analogs benefits immensely from advanced mass spectrometry techniques that provide greater selectivity and confidence in identification. nih.gov

High-Resolution Mass Spectrometry (HRMS): Unlike nominal mass instruments (like many triple quadrupoles), HRMS instruments (e.g., Orbitrap, Q-TOF) measure the mass-to-charge ratio of an ion with extremely high accuracy. nih.govyoutube.com This allows for the calculation of an elemental formula for the ion, which is a powerful tool for confirming the identity of the analyte and its metabolites and for distinguishing them from isobaric interferences (different molecules with the same nominal mass). nih.govnih.gov HRMS can provide performance suitable for steroid analysis in complex matrices like serum. nih.gov

Ion Mobility Mass Spectrometry (IM-MS): This technique adds another dimension of separation to LC-MS analysis. nih.gov After ionization, ions are passed through a gas-filled drift tube where they are separated based on their size, shape, and charge—a property known as their collision cross-section (CCS). bohrium.com This is particularly useful for separating steroid isomers that may not be separable by chromatography alone. fit.eduresearchgate.net For a deuterated standard like this compound, IM-MS can help resolve it from any potential isobaric interferences, further increasing the selectivity and quality of the quantitative data. nih.govacs.org

| Technique | Principle of Separation/Detection | Benefit for this compound Analysis |

| High-Resolution MS (HRMS) | Measures mass-to-charge ratio with very high accuracy (typically <5 ppm). nih.gov | Confirms elemental composition of analyte and standard; distinguishes target compounds from isobaric interferences. nih.gov |

| Ion Mobility MS (IM-MS) | Separates ions based on their size, shape, and charge (collision cross-section) in the gas phase. bohrium.com | Provides an additional dimension of separation orthogonal to LC and MS; can resolve the standard from co-eluting isobaric interferences. nih.gov |

Future Research Directions and Translational Potential of 3 Deshydroxy 3 Methoxy Estrone D3 Research Non Clinical

Development of Novel Analytical Assays for Steroid Hormones and Their Metabolites

The development of robust and sensitive analytical methods is fundamental to advancing our understanding of steroid biochemistry. 3-Deshydroxy-3-methoxy estrone-d3 plays a pivotal role as a stable isotope-labeled internal standard in the evolution of these assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov

Future research in this area will likely focus on:

Multiplexed Steroid Panels: Incorporating this compound into expanding panels of deuterated standards will facilitate the simultaneous quantification of a wide array of steroid hormones and their metabolites from a single, small biological sample. jove.comresearchgate.net This is crucial for obtaining a comprehensive snapshot of the steroid profile in preclinical models.

High-Throughput Screening: The use of such internal standards is integral to the development of automated and high-throughput LC-MS/MS methods. This will enable rapid and cost-effective analysis of large numbers of samples from preclinical studies, such as those investigating the effects of endocrine-disrupting chemicals. bf3r.de

Analysis in Alternative Matrices: While blood and urine are traditional matrices, there is growing interest in analyzing steroids in other tissues and fluids like breast tissue, saliva, and even primary teeth to gain insights into localized or long-term hormone exposure. nih.govresearchgate.net this compound can ensure accuracy and precision in these complex matrices.

Table 1: Comparison of Analytical Techniques for Steroid Analysis

| Feature | Immunoassays | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Deuterated Standards |

| Specificity | Lower, prone to cross-reactivity with similar steroid structures. | High, but often requires chemical derivatization. | Very high, distinguishes between structurally similar compounds. nih.gov |

| Sensitivity | Variable, can be limited for low-concentration analytes. | High, but can be affected by derivatization efficiency. | Excellent, capable of detecting picogram levels. nih.gov |

| Multiplexing | Typically single-analyte assays. | Possible, but complex chromatography may be required. | Well-suited for analyzing multiple analytes in a single run. jove.com |

| Sample Throughput | High, suitable for large-scale screening. | Lower, due to sample preparation and longer run times. | High, with modern automated systems. |

| Use of Internal Standards | Not typically used. | Can be used, but matrix effects can still be a concern. | Stable isotope-labeled standards like this compound are ideal for correcting for matrix effects and improving accuracy. sigmaaldrich.com |

Contribution to Understanding Endocrine Physiology and Pathophysiology in Pre-clinical Models

Preclinical animal models are indispensable for dissecting the complex roles of estrogens and their metabolites in both normal physiology and disease states. Accurate measurement of these compounds is paramount, and this compound contributes significantly to the reliability of these measurements.

Future research leveraging this tool in preclinical models could include:

Investigating Endocrine Disruptors: Precisely quantifying changes in 3-methoxyestrone levels in animal models exposed to potential endocrine-disrupting chemicals (EDCs) can help elucidate their mechanisms of action. nih.govnih.gov

Modeling Hormonal Imbalances: In preclinical models of diseases like polycystic ovary syndrome (PCOS) or endometriosis, accurate steroid profiling is essential to understand the underlying hormonal dysregulation.

Exploring the Role of Estrogen Metabolites: The biological activities of various estrogen metabolites are not fully understood. Some, like 2-methoxyestradiol, have shown antimitogenic and anti-inflammatory effects, while others may be proinflammatory. atsjournals.org Accurate quantification of metabolites like 3-methoxyestrone in preclinical models is a critical step in characterizing their specific physiological and pathological roles.

Potential for Elucidating Steroidogenic Enzyme Function and Regulation Mechanisms

The biosynthesis and metabolism of steroids are controlled by a cascade of enzymes. nih.govnih.gov Investigating the function and regulation of these enzymes is key to understanding endocrine health and disease.

The use of this compound as an internal standard can support research aimed at:

Assessing Enzyme Activity: In in vitro studies using cell lines or in vivo preclinical models, changes in the levels of 3-methoxyestrone can reflect the activity of enzymes involved in its formation (e.g., catechol-O-methyltransferase, COMT) and further metabolism.

Studying Enzyme Inhibition or Induction: Preclinical studies investigating the effects of new drugs or environmental compounds on steroidogenic enzymes, such as aromatase, can benefit from accurate measurement of downstream metabolites. nih.govnih.gov For instance, a study on the effects of androgens on aromatase activity in granulosa cells highlights the importance of precise steroid measurements in understanding enzyme regulation. researchgate.net

Genetic Models of Enzyme Deficiency: In preclinical models with genetic modifications of steroidogenic enzymes, precise steroid profiling is essential to characterize the biochemical phenotype.

Applications in Drug Discovery and Development for Steroid-Based Therapeutics (Pre-clinical stages only)

The development of new steroid-based drugs or drugs that modulate steroid pathways requires rigorous preclinical evaluation.

This compound can be applied in the preclinical stages of drug discovery by:

Pharmacokinetic Studies: Accurately measuring the levels of endogenous steroids and their metabolites is crucial when assessing the pharmacokinetic profile of a new drug that may affect steroidogenesis.

Pharmacodynamic Assessments: By enabling precise quantification of hormonal changes, this internal standard helps in evaluating the pharmacodynamic effects of novel therapeutics on their intended targets within the steroid pathways in preclinical models.

Evaluating Off-Target Effects: Reliable steroid profiling can help identify any unintended effects of a drug candidate on steroid metabolism, which is a critical part of preclinical safety assessment. Research into the antiproliferative activity of synthetic estrone (B1671321) derivatives in cancer cell lines is an area where precise analytical methods are crucial. mdpi.com

Role in Advancing Biomarker Discovery for Metabolic and Hormonal Disorders (Pre-clinical Context)

There is a significant need for sensitive and specific biomarkers for the early detection and monitoring of metabolic and hormonal disorders. Steroid profiles are a promising source of such biomarkers.

In the preclinical context, this compound can contribute to biomarker discovery by:

Identifying Dysregulated Pathways: In animal models of metabolic syndrome, obesity, or diabetes, comprehensive steroid profiling can reveal dysregulated pathways and identify potential biomarkers, including metabolites like 3-methoxyestrone. researchgate.net

Validating Potential Biomarkers: Once a potential steroid biomarker is identified, a robust and accurate LC-MS/MS method using a deuterated internal standard is necessary to validate its correlation with disease progression or treatment response in preclinical studies. For instance, metabolites like 3-methoxytyramine are being investigated as biomarkers for certain tumors, underscoring the need for highly sensitive detection methods. nih.govnih.gov

Translational Research: Data from well-validated preclinical biomarker studies using reliable analytical methods can provide a strong rationale for translating these findings to clinical research.

Exploration of New Methodologies for Steroid Hormone Profiling and Diagnostics

The field of analytical chemistry is continuously evolving, with a drive to develop faster, more sensitive, and more comprehensive methods for steroid analysis.

Future methodological advancements where this compound would be valuable include:

Improving Ionization Efficiency: Research into new ionization techniques or chemical derivatization strategies to enhance the sensitivity of LC-MS/MS for certain steroids would rely on stable isotope-labeled standards for method validation.

Miniaturization and Microfluidics: The development of microfluidic devices for sample preparation and analysis ("lab-on-a-chip") would require the use of internal standards to ensure accuracy in these low-volume systems.

Ambient Ionization Mass Spectrometry: Techniques like Desorption Electrospray Ionization (DESI) allow for the direct analysis of tissues with minimal sample preparation. The inclusion of internal standards is critical for quantitative imaging of steroid distribution in preclinical tissue samples.

Integration with Systems Biology Approaches to Model Steroid Networks

Systems biology aims to understand the complex interactions within biological systems by integrating multiple data types, including genomics, transcriptomics, proteomics, and metabolomics. nih.gov Steroid profiling, or "steroidomics," is a key component of this approach.